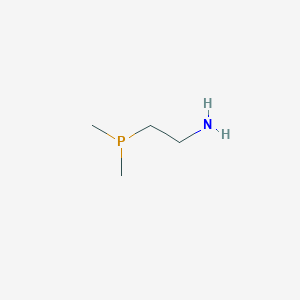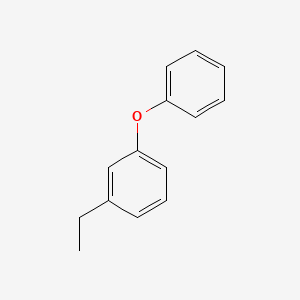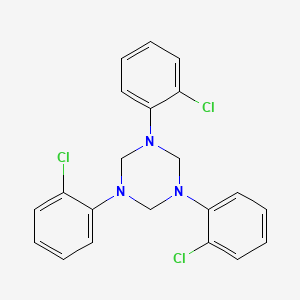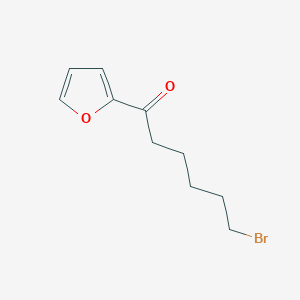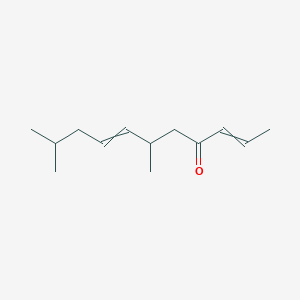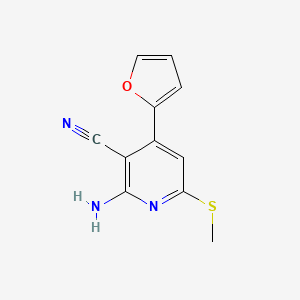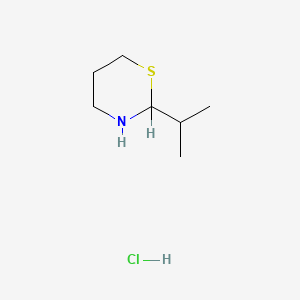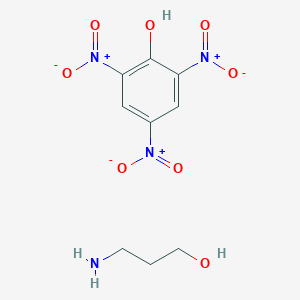
3-aminopropan-1-ol;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aminopropan-1-ol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-aminopropan-1-ol and 2,4,6-trinitrophenol. 3-aminopropan-1-ol is an organic compound with the formula HOCH₂CH₂CH₂NH₂, known for being a colorless liquid and one of the simplest aminopropanols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-aminopropan-1-ol can be synthesized through the reduction of 3-nitropropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon . Another method involves the reaction of acrylonitrile with ammonia followed by hydrogenation .
2,4,6-trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion .
Industrial Production Methods
Industrial production of 3-aminopropan-1-ol often involves the catalytic hydrogenation of 3-nitropropan-1-ol . For 2,4,6-trinitrophenol, large-scale production is carried out in nitration plants where phenol is treated with mixed acid (a combination of nitric and sulfuric acids) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-aminopropan-1-ol undergoes various chemical reactions including:
Oxidation: It can be oxidized to 3-aminopropanoic acid using oxidizing agents like potassium permanganate.
Substitution: It can react with acyl chlorides to form amides.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to 2,4,6-triaminophenol using reducing agents like tin and hydrochloric acid.
Nitration: It can further undergo nitration to form more highly nitrated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Hydrogen with palladium on carbon for reduction reactions.
Acyl Chlorides: For substitution reactions to form amides.
Major Products Formed
3-aminopropanoic acid: From the oxidation of 3-aminopropan-1-ol.
2,4,6-triaminophenol: From the reduction of 2,4,6-trinitrophenol.
Wissenschaftliche Forschungsanwendungen
3-aminopropan-1-ol is used in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers . It serves as a key starting material in the total synthesis of various medicinal compounds . In biology, it is used as a molecular linker in the preparation of bioconjugates .
2,4,6-trinitrophenol has applications in the production of explosives, dyes, and antiseptics . It is also used in the analytical chemistry for the detection of metals and proteins .
Wirkmechanismus
The mechanism of action for 3-aminopropan-1-ol involves its ability to act as a nucleophile due to the presence of both amino and hydroxyl groups . This allows it to participate in various substitution and addition reactions .
2,4,6-trinitrophenol exerts its effects through its strong oxidizing properties, which make it highly reactive and capable of undergoing explosive decomposition . It interacts with various molecular targets, including proteins and metals, through nitration reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A simple alcohol with a hydroxyl group but lacking the amino group present in 3-aminopropan-1-ol.
3-nitrophenol: Contains a single nitro group compared to the three nitro groups in 2,4,6-trinitrophenol, resulting in different reactivity and acidity.
Uniqueness
3-aminopropan-1-ol is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions . 2,4,6-trinitrophenol is unique for its high reactivity and explosive properties, making it valuable in both industrial and research applications .
Eigenschaften
CAS-Nummer |
79886-22-9 |
|---|---|
Molekularformel |
C9H12N4O8 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
3-aminopropan-1-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-2-1-3-5/h1-2,10H;5H,1-4H2 |
InChI-Schlüssel |
QAUXAOPDUUYBSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



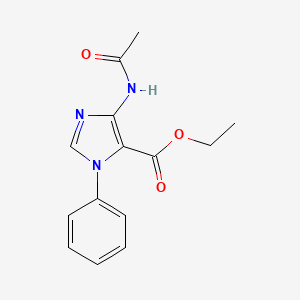
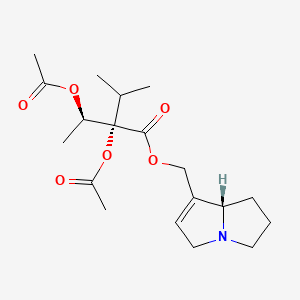
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

